N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
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Overview
Description
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a fluorobenzamide moiety, and ethoxy and methoxy substituents on the phenyl ring. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent coupling with the fluorobenzamide moiety. One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the thiadiazole ring. This intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
- N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide
Uniqueness
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H16FN3O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C18H16FN3O3S/c1-3-25-14-9-8-11(10-15(14)24-2)16-20-18(26-22-16)21-17(23)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3,(H,20,21,22,23) |
InChI Key |
NSZKNHDWHNYBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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